“5-Ethyl-1,3,4-oxadiazol-2-OL” is a chemical compound with the molecular formula C4H6N2O2 . It is a part of the 1,3,4-oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . These compounds have been demonstrated to be biologically active units in a number of compounds .
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
The molecular structure of “5-Ethyl-1,3,4-oxadiazol-2-OL” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The exact mass of the compound is 114.042927438 g/mol and its monoisotopic mass is also 114.042927438 g/mol .
5-Ethyl-1,3,4-oxadiazol-2-OL is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its structural uniqueness allows it to serve as a versatile scaffold for the development of various pharmaceutical agents.
5-Ethyl-1,3,4-oxadiazol-2-OL can be synthesized through various chemical methods involving the cyclization of appropriate precursors. The compound is often derived from hydrazine derivatives and carboxylic acids or their derivatives, which undergo cyclization reactions under specific conditions.
This compound is classified as a heterocyclic organic compound within the broader category of oxadiazoles. Oxadiazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL typically involves the reaction of ethyl hydrazinecarboxylate with nitrile oxides or other suitable precursors. A common method includes:
The synthesis process generally follows these steps:
The yield of 5-Ethyl-1,3,4-oxadiazol-2-OL can vary but typically ranges from 60% to 80%, depending on the reaction conditions and purity of starting materials .
The molecular formula for 5-Ethyl-1,3,4-oxadiazol-2-OL is . The structure features:
Key structural data include:
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be utilized to confirm the structure. For example:
5-Ethyl-1,3,4-oxadiazol-2-OL can undergo several chemical reactions:
Common reagents and conditions include:
These reactions allow for the modification of the oxadiazole structure to enhance biological activity or tailor properties for specific applications .
The mechanism of action for compounds like 5-Ethyl-1,3,4-oxadiazol-2-OL often involves:
Data from studies indicate that modifications to the oxadiazole core can significantly impact its biological efficacy and selectivity against various targets .
Key physical properties include:
Chemical properties relevant to its reactivity include:
Analytical techniques such as thin-layer chromatography (TLC), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis .
5-Ethyl-1,3,4-oxadiazol-2-OL has several scientific uses:
Research continues into optimizing its properties for enhanced efficacy in therapeutic applications .
The 1,3,4-oxadiazole scaffold occupies a pivotal position in drug discovery due to its multifaceted pharmacological potential and tunable physicochemical properties. Its intrinsic low lipophilicity contributes to improved solubility profiles, while its aromatic nature ensures metabolic stability compared to acyclic amide or ester counterparts [3] [5]. Crucially, the ring system participates in critical hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity and selectivity. This is exemplified in cholinesterase inhibitors, where 2,5-disubstituted-1,3,4-oxadiazoles act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted for Alzheimer's disease and myasthenia gravis therapy. Notably, derivatives like N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine demonstrate IC₅₀ values against AChE superior to the established drug rivastigmine, functioning via non-competitive inhibition by obstructing enzyme gorge entry [2].
Beyond neurological targets, 1,3,4-oxadiazoles exhibit potent anticancer activity through mechanisms involving enzyme inhibition and receptor modulation. Hybrid molecules incorporating triazole or quinoxaline moieties demonstrate significant cytotoxicity against diverse cancer cell lines (MCF-7, HCT-116, HepG2, HL-60). For instance, thymol-1,3,4-oxadiazole-triazole hybrids exhibit IC₅₀ values as low as 1.1 µM against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 1.2 µM) and 5-fluorouracil (IC₅₀ = 18.74 µM), primarily through thymidylate synthase inhibition [5]. Similarly, derivatives targeting epidermal growth factor receptor (EGFR) tyrosine kinase, such as naproxen-based oxadiazoles, show IC₅₀ values of 0.41 µM, rivaling erlotinib (IC₅₀ = 0.30 µM) [5]. Antiviral applications are highlighted by oxadiazole derivatives acting as dengue virus NS5 polymerase inhibitors, where structural optimization led to compounds with EC₅₀ values in the low micromolar range against dengue virus serotypes [10]. The scaffold’s adaptability is further evidenced in antimicrobial agents targeting enzymes like peptide deformylase (PDF), crucial for bacterial protein maturation [4], and in antidiabetic agents where Schiff base derivatives exhibit profound α-glucosidase inhibition (IC₅₀ = 0.30 µM), vastly exceeding acarbose (IC₅₀ = 38.45 µM) [5]. This wide-ranging pharmacological portfolio underscores the 1,3,4-oxadiazole ring’s indispensable role as a versatile pharmacophore enabling multitarget therapeutic strategies.
Table 1: Pharmacological Activities of Selected 1,3,4-Oxadiazole Derivatives [2] [3] [5]
Biological Activity | Compound Structure | Target/Mechanism | Key Activity (IC₅₀/EC₅₀) | Reference Compound & Activity |
---|---|---|---|---|
Cholinesterase Inhibition | N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | AChE (Dual AChE/BChE inhibitor) | IC₅₀ (AChE) = 12.8 µM | Rivastigmine (Lower activity) |
Anticancer (Thymidylate Synthase) | Thymol-1,3,4-oxadiazole-triazole hybrid | Thymidylate Synthase | IC₅₀ = 1.95 µM | Pemetrexed (IC₅₀ = 7.6 µM) |
Anticancer (EGFR) | Naproxen-based 1,3,4-oxadiazole | EGFR Kinase | IC₅₀ = 0.41 µM | Erlotinib (IC₅₀ = 0.30 µM) |
Antiviral (Dengue) | 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole | DENV-2 RdRp | EC₅₀ = 2.0-8.5 µM (DENV1-4) | NITD-008 (Terminated due to toxicity) |
Antidiabetic (α-Glucosidase) | Aryl-1,3,4-oxadiazole Schiff base (ortho-OH) | α-Glucosidase | IC₅₀ = 0.30 µM | Acarbose (IC₅₀ = 38.45 µM) |
5-Ethyl-1,3,4-oxadiazol-2-ol (Chemical Abstracts Service Registry Number: CID 14366068; PubChem) represents a structurally distinct derivative within the 1,3,4-oxadiazole family, characterized by the presence of an ethyl substituent at the C5 position and a hydroxyl group at C2. Its molecular formula is C₄H₆N₂O₂, with a molecular weight of 114.10 g/mol [1]. This compound exhibits significant tautomerism, existing in equilibrium between the 2-hydroxy form (predominant) and the 2-keto tautomer (1,3,4-oxadiazol-2(3H)-one), a feature that profoundly influences its reactivity, hydrogen-bonding capacity, and intermolecular interactions [8] [9]. The hydroxyl group enables participation as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules, while the ethyl substituent contributes moderate lipophilicity (predicted LogP ~0.8-1.2), enhancing membrane permeability compared to unsubstituted or polar-substituted analogues [1] [8] [9]. Key molecular descriptors include SMILES (CCc1noc(O)n1) and InChIKey (XDAARBVMIPYNNG-UHFFFAOYSA-N) [8]. Although direct biological data for 5-ethyl-1,3,4-oxadiazol-2-ol is limited in the provided sources, its structural features align closely with pharmacophores critical for bioactivity observed in analogous compounds. The C5 alkyl chain mimics lipophilic moieties essential for target engagement, as seen in potent cholinesterase inhibitors featuring longer alkyl chains (e.g., dodecyl) at the C2 position [2]. Furthermore, the C2 hydroxy/oxo group serves as a key hydrogen-bonding site, analogous to the amino group in bioactive 5-aryl-1,3,4-oxadiazol-2-amines that interact with enzyme active sites [2] [10].
Synthetic access to 5-alkyl-1,3,4-oxadiazol-2-ols typically involves cyclodehydration strategies applied to appropriately substituted precursors. While specific protocols for 5-ethyl-1,3,4-oxadiazol-2-ol are not detailed in the sources, robust general methods are well-established. The most common route involves the reaction of an acyl hydrazide (in this case, propionyl hydrazide derived from propionic acid) with a carbonyl source under dehydrating conditions [2] [4]. Alternative approaches include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: